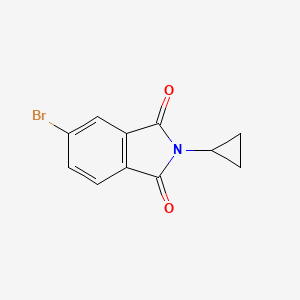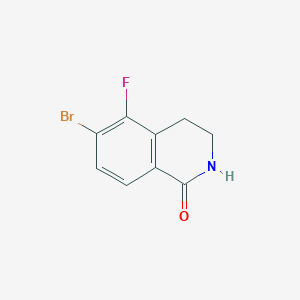
6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one” is an intermediate used in the synthesis of benzolactams as dopamine D3 receptor ligands . It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .
Synthesis Analysis
This compound is used as an intermediate in the synthesis of benzolactams, which are dopamine D3 receptor ligands . It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .Molecular Structure Analysis
The molecular formula of “6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one” is C9H7BrFNO. Its molecular weight is 244.063.Chemical Reactions Analysis
The compound is used in the synthesis of benzolactams as dopamine D3 receptor ligands . It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 244.063. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w (iLOGP) is 1.9 .科学的研究の応用
Antiviral Activity
6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one: derivatives have been explored for their potential as antiviral agents. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . The compound’s ability to bind with high affinity to multiple receptors makes it a promising candidate for the development of new antiviral drugs.
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives suggest that EN300-3221967 could be utilized in the treatment of inflammatory diseases. By modulating key inflammatory pathways, this compound may help in reducing inflammation and associated symptoms in various conditions .
Anticancer Applications
Compounds with the 6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one scaffold have been investigated for their therapeutic potential in cancer treatment. They have been used in the synthesis of benzolactams as dopamine D3 receptor ligands, which are relevant in cancer research . The compound’s interaction with cellular targets could lead to the development of novel anticancer agents.
Antimicrobial Effects
The structural similarity to indole derivatives, which possess antimicrobial activity, suggests that EN300-3221967 could serve as a scaffold for developing new antimicrobial agents. These could be particularly useful in combating drug-resistant strains of bacteria and other pathogens .
Neuropharmacological Relevance
Given its structural resemblance to compounds acting on dopamine receptors, EN300-3221967 could have significant neuropharmacological applications. It may be used in the synthesis of ligands for various neurotransmitter receptors, contributing to the treatment of neurological disorders .
Enzyme Inhibition
EN300-3221967: may act as an enzyme inhibitor, influencing various biochemical pathways. This property can be harnessed to regulate enzymes that are overactive in certain diseases, providing a therapeutic benefit .
Safety And Hazards
将来の方向性
The compound has potential applications in the synthesis of benzolactams as dopamine D3 receptor ligands and in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors . These inhibitors have been proven to inhibit intracellular phosphorylation of hsp27 as well as LPS-induced TNFα release in cells , suggesting potential applications in the treatment of diseases related to these biological processes.
特性
IUPAC Name |
6-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-2H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQULGSZBJQBKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

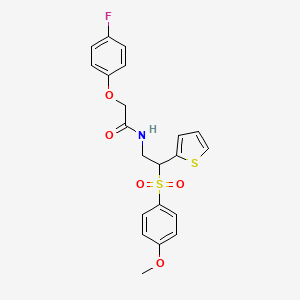

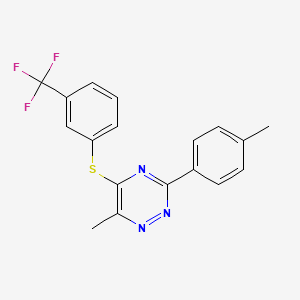
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2744542.png)
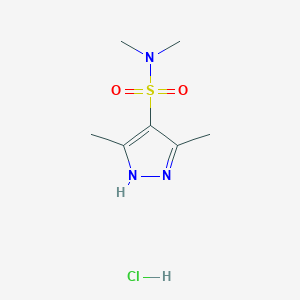
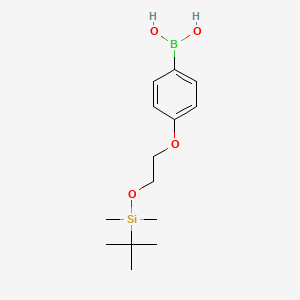
![2-[(Aminocarbamothioyl)amino]acetamide](/img/structure/B2744550.png)
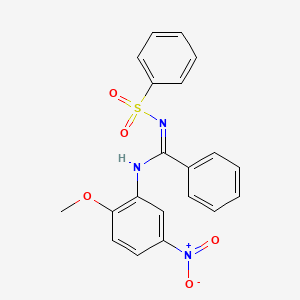


![4-[Amino-(3-chlorophenyl)methyl]benzonitrile;hydrochloride](/img/structure/B2744555.png)
![N-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2744557.png)

